3-(3-hydroxyprop-1-ynyl)benzoic Acid
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Overview
Description
3-(3-Hydroxyprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C10H8O3 It is characterized by a benzoic acid core substituted with a hydroxypropynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Alkyne Addition: An alkyne group is introduced to the benzoic acid derivative through a coupling reaction, often using a palladium-catalyzed Sonogashira coupling.
Hydroxylation: The terminal alkyne is then hydroxylated to introduce the hydroxy group, typically using reagents such as osmium tetroxide or other hydroxylation agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions followed by hydroxylation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(3-Hydroxyprop-1-ynyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-(3-hydroxyprop-1-ynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Hydroxyprop-1-ynyl)phenylacetic acid: Similar structure but with a phenylacetic acid core.
3-(3-Hydroxyprop-1-ynyl)benzonitrile: Similar structure but with a benzonitrile core.
Uniqueness: 3-(3-Hydroxyprop-1-ynyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a hydroxy and an alkyne group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
3-(3-hydroxyprop-1-ynyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNURZLOEFNTCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407818 |
Source
|
Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132545-15-4 |
Source
|
Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Hydroxyprop-1-ynyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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